molecular formula C7H5BrN2 B1284100 2-(5-Bromopyridin-3-YL)acetonitrile CAS No. 39891-08-2

2-(5-Bromopyridin-3-YL)acetonitrile

Cat. No.: B1284100
CAS No.: 39891-08-2
M. Wt: 197.03 g/mol
InChI Key: NGSJXAQHUJFHEF-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-YL)acetonitrile is an organic compound with the molecular formula C7H5BrN2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which significantly influences its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)acetonitrile typically involves the reaction of 5-bromopyridine with acetonitrile. The process begins with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with acetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine derivatives with different functional groups, and complex organic molecules used in various applications .

Scientific Research Applications

2-(5-Bromopyridin-3-YL)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)acetonitrile involves its interaction with various molecular targets and pathways. The bromine atom in the pyridine ring enhances its reactivity, allowing it to participate in different chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-YL)acetonitrile is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different scientific research applications .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSJXAQHUJFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566849
Record name (5-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-08-2
Record name (5-Bromopyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromopyridin-3-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

To SOCl2 (26.7 ml) cooled with an ice-bath was added portionwise (5-bromo-pyridin-3-yl)-methanol (ABCR, Karlsruhe, Germany, 26.6 mmol). The RM was refluxed for 1 h then was cooled at 0° C. and quenched with diethyl ether. The resulting precipitate was filtered, washed with cooled diethyl ether and dried under vacuum at 50° C. The solid was mixed with potassium cyanide (64.5 mmol), MeOH (35 ml) and water (14 ml) and the RM was refluxed for 2 h. The RM was cooled, quenched with aqueous K2CO3 and extracted with diethyl ether (3×). The combined organic layers dried over Na2SO4, filtered and evaporated to give the title compound as a purple solid. (HPLC: tR 2.16 min (Method A); M+H=197, 199 MS-ES)
Name
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
26.6 mmol
Type
reactant
Reaction Step Two
Quantity
64.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium cyanide (0.21 g, 3.27 mmol) was added to a solution of 3-bromo-5-chloromethyl-pyridine (0.45 g; 2.18 mmol) in DMF (10 mL). Upon completion of addition, the reaction mixture was stirred at room temperature for 16 h. After this time, the reaction mixture was quenched with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over Na2SO4, filtered and evaporated. The resulting residue was purified by silica gel column chromatography (10% ethyl acetate in hexane) to provide 2-(5-bromopyridin-3-yl)acetonitrile (200 mg, 46.5%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.68 (d, 1H, J=2 Hz), 8.51 (d, 1H, J=2 Hz), 7.88 (t, 1H, J=2 Hz), 3.77 (s, 2H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Bromo-5-chloromethyl-pyridine (0.45 g; 2.2 mmol) was dissolved in DMF (10 mL). Potassium cyanide (0.21 g, 3.27 mmol) was added and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was quenched by the addition of water and extracted with ethyl acetate. The organic phases were washed with water, brine and dried over Na2SO3 filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography using 7% EtOAc in Hexanes to provide 2-(5-bromopyridin-3-yl)acetonitrile (200 mg, 46.5%). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.68 (d, 1H, J=2 Hz), 8.51 (d, 1H, J=2 Hz), 7.88 (t, 1H, J=2 Hz), 3.77 (s, 2H).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two

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